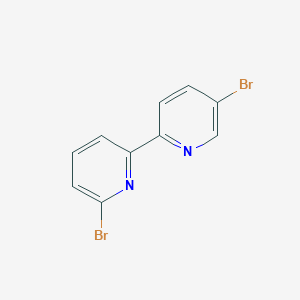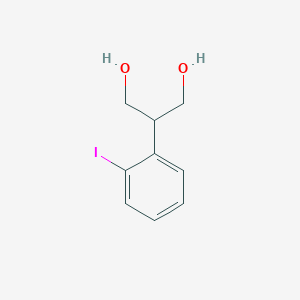
5,6'-Dibromo-2,2'-bipyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6’-Dibromo-2,2’-bipyridine: is a brominated derivative of bipyridine, a compound consisting of two pyridine rings connected by a single bond. This compound is known for its excellent coordination properties and is widely used as a building block in the synthesis of complex ligands and functional materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,6’-Dibromo-2,2’-bipyridine typically involves the bromination of 2,2’-bipyridine. One common method includes the reaction of 2,2’-bipyridine with bromine in a steel bomb reaction vessel. The process involves preparing the key intermediate 2,2’-bipyridine dihydrobromide, followed by its reaction with bromine. The final product is then isolated and purified .
Industrial Production Methods: The described procedure is scalable and suitable for the synthesis of tens of grams of 5,6’-Dibromo-2,2’-bipyridine. The process is efficient and can be conducted on a multigram scale from inexpensive starting materials .
Analyse Chemischer Reaktionen
Types of Reactions: 5,6’-Dibromo-2,2’-bipyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through metal-catalyzed coupling reactions.
Coupling Reactions: The compound can undergo Stille couplings, where it reacts with organotin compounds to form new carbon-carbon bonds.
Common Reagents and Conditions:
Bromine: Used in the initial bromination step.
Organotin Compounds: Used in Stille coupling reactions.
Major Products Formed:
Functionalized Bipyridine Derivatives: These are formed through substitution and coupling reactions, leading to the creation of more complex ligands and materials.
Wissenschaftliche Forschungsanwendungen
5,6’-Dibromo-2,2’-bipyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex ligands and coordination compounds.
Biology: The compound is employed in the surface recognition and cross-linking of proteins.
Wirkmechanismus
The mechanism by which 5,6’-Dibromo-2,2’-bipyridine exerts its effects involves its coordination properties. The compound can form stable complexes with transition metals, which can then participate in various chemical reactions. The molecular targets and pathways involved include the formation of cyclic helicates and knotted structures that exhibit anion-binding properties .
Vergleich Mit ähnlichen Verbindungen
5,5’-Dibromo-2,2’-bipyridine: Another brominated derivative of bipyridine with similar coordination properties.
6,6’-Dimethyl-2,2’-bipyridine: A methylated derivative used in similar applications.
6-Bromo-2,2’-bipyridine: A monobrominated derivative with comparable reactivity.
Uniqueness: 5,6’-Dibromo-2,2’-bipyridine is unique due to its specific bromination pattern, which allows for selective functionalization and the formation of complex molecular structures. Its excellent coordination properties make it a versatile building block for various applications in chemistry, biology, medicine, and industry .
Eigenschaften
Molekularformel |
C10H6Br2N2 |
|---|---|
Molekulargewicht |
313.98 g/mol |
IUPAC-Name |
2-bromo-6-(5-bromopyridin-2-yl)pyridine |
InChI |
InChI=1S/C10H6Br2N2/c11-7-4-5-8(13-6-7)9-2-1-3-10(12)14-9/h1-6H |
InChI-Schlüssel |
UPKXDHCYMFFDOR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1)Br)C2=NC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-N-(4-(trifluoromethyl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide](/img/structure/B15245068.png)
![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-3'-O-[(1,1-dimethylethyl)diphenylsilyl]-N-(2-methyl-1-oxopropyl)Guanosine](/img/structure/B15245072.png)
![2,4,9,14-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaene](/img/structure/B15245086.png)
![2,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15245089.png)
![7-Methyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B15245094.png)
![1-(Imidazo[1,2-b]pyridazin-3-yl)ethanol](/img/structure/B15245107.png)


![5-Amino-7-benzyl-2-chloro-6,7,8,9-tetrahydropyrido[2,3-B][1,6]naphthyridine-3-carbonitrile](/img/structure/B15245127.png)


![tert-Butyl 4-hydroxy-3,3a,4,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B15245141.png)

![Isothiazolo[4,5-D]pyrimidine](/img/structure/B15245150.png)
